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Compound of Interest

Compound Name: BING

Cat. No.: B12369490 Get Quote

This guide provides a comprehensive overview of the core mechanism of action of the BING
peptide, a novel antimicrobial peptide (AMP) with a unique mode of targeting Gram-negative

bacteria. The information is intended for researchers, scientists, and drug development

professionals.

Core Mechanism of Action: Targeting Bacterial
Envelope Stress Response
BING is a 13-residue, thermostable antimicrobial peptide originally isolated from the plasma of

the Japanese medaka fish (Oryzias latipes).[1][2][3] Its primary mechanism of action is the

disruption of the bacterial envelope stress response, a critical pathway for bacterial survival and

the development of antibiotic resistance.[1][2][4][5] Unlike many other AMPs that directly target

the bacterial membrane, BING's principal strategy involves the targeted suppression of gene

expression.

The core of BING's activity is the downregulation of the cpxR gene.[1][2][4][6] CpxR is the

response regulator component of the Cpx two-component system (CpxA-CpxR), a key

signaling pathway that senses and responds to envelope stress in Gram-negative bacteria.[1]

[6] By reducing the expression of cpxR, BING effectively cripples the bacteria's ability to

manage stress in its cell envelope.

This targeted suppression of cpxR leads to several downstream effects that contribute to

BING's antimicrobial and synergistic activities:
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Downregulation of Efflux Pumps: BING has been shown to significantly reduce the

expression of genes encoding efflux pump components, such as mexB, mexY, and oprM in

Pseudomonas aeruginosa.[1][2][6][7] These efflux pumps are a major mechanism of

antibiotic resistance, actively removing antibiotics from the bacterial cell.

Synergy with Conventional Antibiotics: By inhibiting efflux pump expression, BING can act

synergistically with other antibiotics, such as ampicillin, amoxicillin, and novobiocin,

enhancing their efficacy against resistant strains.[2][4][6]

Delaying Antibiotic Resistance: Exposure to sublethal doses of BING has been

demonstrated to delay the development of resistance to other antibiotics.[1][2]

Deregulation of Periplasmic Proteins: Proteomic analyses have revealed that BING
treatment also leads to the deregulation of periplasmic peptidyl-prolyl isomerases, further

contributing to envelope stress.[1][2][3][5]

Interestingly, while BING suppresses the Cpx pathway via cpxR, it has been observed to

induce the expression of rpoE, another key regulator of the periplasmic stress response.[6]

This suggests a complex modulation of the envelope stress response network.

Quantitative Data Summary
The following tables summarize the key quantitative data reported in studies on the BING
peptide.

Table 1: Minimum Inhibitory Concentrations (MIC) of BING Peptide

Bacterial Species Resistance Profile MIC (µg/mL)

Various Pathogenic
Bacteria

Not specified 5 - 50

| Beta-lactam resistant strains | Resistant | Effective (specific MICs not detailed in snippets) |

Source:[8]

Table 2: Experimental Concentrations of BING Peptide in Mechanistic Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.researchgate.net/figure/Effect-of-BING-on-envelope-stress-response-in-Gram-negative-bacteria-A-Fold-change-of_fig5_352256505
https://dcchemicals.com/product_show-antimicrobialpeptidebing.html
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.hkmj.org/system/files/hkmj2308sp4p39.pdf
https://www.researchgate.net/figure/Effect-of-BING-on-envelope-stress-response-in-Gram-negative-bacteria-A-Fold-change-of_fig5_352256505
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.researchgate.net/publication/352256505_BING_a_novel_antimicrobial_peptide_isolated_from_Japanese_medaka_plasma_targets_bacterial_envelope_stress_response_by_suppressing_cpxR_expression
https://pubmed.ncbi.nlm.nih.gov/34108601/
https://www.novoprolabs.com/p/bing-319109.html
https://www.medchemexpress.com/bing.html
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-BING-on-envelope-stress-response-in-Gram-negative-bacteria-A-Fold-change-of_fig5_352256505
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-BING-on-the-proliferation-of-various-bacterial-species-Units-of-peptide_fig3_352256505
https://www.benchchem.com/product/b12369490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Species
Experimental
Condition

BING
Concentration

Duration

Edwardsiella tarda
Quantitative
Proteomics

10 µg/mL 1 hour

Edwardsiella tarda
mRNA level

characterization
10 µg/mL 1 hour

Escherichia coli cpxR gene expression 10 µg/mL 1 and 4 hours

Escherichia coli cpxR gene expression 100 µg/mL (10X MIC) 1 hour

Pseudomonas

aeruginosa
cpxR gene expression 25 µg/mL 24 and 48 hours

| Pseudomonas aeruginosa | Efflux pump gene expression | 25 µg/mL | 48 hours |

Source:[1][6][9]

Table 3: In Vivo Toxicity Data for CD-BING (a modified version)

Animal Model
Administration
Route

Dose Observed Effect

| Adult Mice | Intraperitoneal injection | <200 mg/kg body weight | No observable adverse

effects for up to 5 days |

Source:[10]

Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of

action of the BING peptide.

3.1 Peptide Synthesis The BING peptide was synthesized using solid-phase peptide synthesis

on a Rink amide resin.[1] The process involved the following key steps:
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Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group was removed

from the growing peptide chain using a 20% piperidine solution in dimethylformamide (DMF).

Amino Acid Coupling: The next amino acid building block was coupled to the resin using a

mixture of 1-hydroxybenzotriazole (HOBT), 2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate (HBTU), and N,N-diisopropylethylamine (DIEA).

C-terminal Amidation: The peptide was synthesized as a C-terminal amide.

N-terminal Capping: The amino terminus was capped with acetic anhydride.[1]

3.2 Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the BING
peptide, CD spectroscopy was performed.[1][9]

Stock Solution: A stock solution of BING peptide was prepared by dissolving it in deionized

(DI) water to a concentration of 1.8 mM.

Sample Preparation: CD samples were prepared by diluting the peptide stock into

trifluoroethanol (TFE)-H2O mixtures (with TFE increasing from 0% to 50%) and sodium

dodecyl sulfate (SDS)-H2O mixtures (with SDS increasing from 0 to 16 mM) to mimic

different environments.[1][9]

Spectral Recording: Spectra were recorded using a scanning speed of 100 nm/min over a

wavelength range of 190 to 280 nm.

Reference Spectrum: The spectrum of the respective solvent was recorded and used as a

reference for background subtraction.[9]

3.3 Quantitative Proteomic Analysis A quantitative proteomic analysis was conducted on E.

tarda to identify protein expression changes upon BING treatment.[9]

Bacterial Culture and Treatment:E. tarda was cultured and treated with BING peptide at a

concentration of 10 µg/mL for 1 hour. This early time point was chosen to capture the initial

effects of the peptide before widespread cell death occurred.[9][11]

Protein Extraction and Digestion: Bacterial cells were harvested, and total proteins were

extracted. The extracted proteins were then digested into smaller peptides, typically using
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trypsin.

Mass Spectrometry: The resulting peptides were analyzed using mass spectrometry to

identify and quantify the proteins present in the treated and untreated samples.

3.4 Gene Expression Analysis (RT-qPCR) To measure the effect of BING on the mRNA levels

of specific genes, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was

performed.

Bacterial Treatment: Bacteria (e.g., E. tarda, E. coli, P. aeruginosa) were treated with

specified concentrations of BING peptide for defined periods (see Table 2).[6][9]

RNA Extraction: Total RNA was extracted from both BING-treated and control bacterial

cultures.

Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA

(cDNA).

qPCR: The cDNA was used as a template for qPCR with primers specific for the target

genes (e.g., cpxR, cpxA, rpoE, mexB, mexY, oprM) and a reference housekeeping gene. The

relative fold change in gene expression was calculated for the treated samples compared to

the control.[1][6]

3.5 Checkerboard Assay for Synergy Two-dimensional checkerboard experiments were

conducted to assess the synergistic effects of BING with conventional antibiotics like ampicillin.

[6]

Serial Dilutions: Serial dilutions of BING and the antibiotic were prepared in a microtiter

plate, both horizontally and vertically, creating a matrix of different concentration

combinations.

Bacterial Inoculation: Each well was inoculated with a standardized suspension of the test

bacterium.

Incubation: The plate was incubated under appropriate conditions.
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Synergy Determination: The minimum inhibitory concentration (MIC) of each agent alone and

in combination was determined. The Fractional Inhibitory Concentration (FIC) index was then

calculated to quantify the interaction (synergy, additivity, or antagonism).

Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes described in

this guide.
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Caption: BING peptide's core mechanism of action in Gram-negative bacteria.
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Step 1: Treatment

Step 2: RNA Extraction

Step 3: Reverse Transcription

Step 4: qPCR Analysis

Step 5: Data Analysis
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Caption: Experimental workflow for analyzing cpxR gene expression via RT-qPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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